Pyroxsulam-13C,d3

stable isotope labeling mass shift isotopic cross-talk

Accurate LC-MS/MS quantitation of Pyroxsulam in cereals is compromised by severe ion enhancement (+44% to +83%) and 23% frozen storage degradation over 8 weeks. Structurally dissimilar internal standards fail to correct these matrix-specific effects. • Dual ¹³C,d₃-labeled isotopologue co-elutes identically with native analyte, correcting matrix effects and storage losses in QuEChERS LC-MS/MS workflows. • Achieves LOQ of 0.005 mg/kg (grain), meeting EU MRL requirements (0.01-0.05 mg/kg) for multi-region field trial residue monitoring. • ≥98% purity, off-white solid, supplied with full Certificate of Analysis for GLP-compliant residue and environmental fate laboratories.

Molecular Formula C14H13F3N6O5S
Molecular Weight 438.36 g/mol
Cat. No. B12421295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroxsulam-13C,d3
Molecular FormulaC14H13F3N6O5S
Molecular Weight438.36 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC2=NC(=NN12)NS(=O)(=O)C3=C(C=CN=C3OC)C(F)(F)F)OC
InChIInChI=1S/C14H13F3N6O5S/c1-26-8-6-9(27-2)23-13(19-8)20-12(21-23)22-29(24,25)10-7(14(15,16)17)4-5-18-11(10)28-3/h4-6H,1-3H3,(H,21,22)/i3+1D3
InChIKeyGLBLPMUBLHYFCW-LBDFIVMYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyroxsulam-13C,d3 Baseline Identity


Pyroxsulam-13C,d3 is a dual-labeled (¹³C + deuterium, d₃) isotopologue of Pyroxsulam, a triazolopyrimidine sulfonamide herbicide that inhibits acetolactate synthase (ALS) [1]. The substitution comprises one ¹³C atom replacing ¹²C at the pyridine 2-methoxy group and three deuterium atoms replacing protium on that same methoxy carbon, yielding a net molecular weight of 438.36 g·mol⁻¹ (Δ = +4.01 Da over unlabeled Pyroxsulam, 434.35 g·mol⁻¹) and molecular formula C₁₃¹³CH₁₀D₃F₃N₆O₅S . Pyroxsulam itself is a post-emergence, foliar-applied ALS-inhibiting herbicide developed by Dow AgroSciences, registered for selective grass and broadleaf weed control in winter wheat and other cereal crops [1]. The ¹³C,d₃-labeled form is manufactured for use exclusively as a non-radioactive internal standard for quantitative trace analysis via isotope-dilution mass spectrometry (IDMS) [2].

¹³C
Dual-labeled isotopologue
Pyroxsulam-¹³C,d₃ for stable isotope-dilution mass spectrometry (IDMS).
MS
Non-radioactive internal standard
Designed for quantitative trace analysis in complex food and environmental matrices.
WF
LC-MS/MS workflow compatibility
Supports QuEChERS and other extraction protocols; co-elutes with native analyte.

Why Generic Standards Fail for Pyroxsulam-13C,d3


Triazolopyrimidine sulfonamide herbicides display profoundly divergent matrix effects and degradation kinetics even within the same analytical run. In a validated QuEChERS LC-MS/MS method for cereal matrices, Pyroxsulam exhibited ion enhancement of +44% to +83%, whereas the co-analyzed triazolopyrimidine Florasulam showed ion suppression of −28% to −76% across wheat grain, straw, oat, millet, and rice [1]. After eight weeks of frozen storage (−20 °C), Pyroxsulam degraded by 23%, while Florasulam degraded by only 6% [1]. These disparities make structurally analogous but chemically distinct internal standards (e.g., unlabeled Florasulam for Pyroxsulam) incapable of correcting for recovery, matrix effect, or storage losses, and underscore the requirement for a stable isotope-labeled internal standard (SIL-IS) that co-elutes with and identically partitions as the native analyte throughout sample preparation, chromatography, and ionization [2].

Analog
Unlabeled triazolopyrimidine (e.g., Florasulam) exhibits opposite matrix effects (ion enhancement vs suppression), leading to systematic quantitation bias in cereal extracts.
d₆ label
Pyroxsulam-d₆ mass shift (+6 Da) lies outside the preferred 3–5 Da window, raising isobaric interference risk in complex plant matrices.
Storage
Structurally analogous standards cannot correct for differential frozen storage degradation (23% vs 6% for Pyroxsulam vs Florasulam).

Pyroxsulam-13C,d3 Quantitative Evidence Comparison


Mass Shift: 13C,d3 vs d6 Labeling

Pyroxsulam-13C,d3 provides a net precursor-ion mass shift of Δ = +4.01 Da relative to native Pyroxsulam (MW 438.36 vs 434.35 g·mol⁻¹), placing [M+H]⁺ isolation at m/z 439.36 . Pyroxsulam-d6, the closest commercially available alternative labeled internal standard, yields a mass shift of Δ = +6.04 Da (MW 440.39) . According to established SIL-IS design criteria, mass shifts of 3–5 Da are generally preferred: they avoid overlap with the analyte's natural isotopic envelope (which extends to roughly +2 Da for a molecule of this mass containing sulfur and chlorine/few halogens) while being small enough to maintain near-identical chromatographic retention [1]. The d6-shift of +6 Da can place the internal standard signal into a region where matrix-derived isobaric interferences are more probable than at +4 Da, particularly in complex plant extracts (e.g., wheat straw, soybean) [2].

Mass shift comparison
Class-level
Δ +4.01 Da (¹³C,d₃)
vs Δ +6.04 Da (d₆)
Preferred window: 3–5 Da
Supports preferred mass shift range; reduces isobaric interference probability.
Class-level SIL-IS design guidance; exact matrix interference data not available.
stable isotope labeling mass shift isotopic cross-talk LC-MS/MS internal standard SIL-IS design

Matrix Effect: Pyroxsulam vs Florasulam

In a direct head-to-head validation study of florasulam and pyroxsulam residues extracted from wheat grain, wheat straw, oat, millet, corn, and rice by QuEChERS LC-MS/MS, the two triazolopyrimidine herbicides exhibited opposite ionization behaviors: Pyroxsulam showed ion enhancement ranging from +44% to +83% across all tested matrices, whereas Florasulam displayed ion suppression from −28% to −76% in all matrices except corn [1]. This matrix effect divergence is statistically significant and matrix-dependent, meaning that an unlabeled florasulam internal standard would overcorrect for Pyroxsulam losses by a factor of 1.52×–2.71×, rendering quantitation unreliable [1]. A matched SIL-IS such as Pyroxsulam-13C,d3, which co-elutes with native Pyroxsulam and experiences identical matrix-induced ionization modulation, is the only valid approach for accurate isotope-dilution correction [2].

Matrix effect divergence
Head-to-head
Pyroxsulam: +44% to +83% ion enhancement
Florasulam: −28% to −76% ion suppression
Demonstrates opposite ionization behavior; reinforces need for matched SIL-IS.
QuEChERS LC-MS/MS, 6 cereal matrices; opposite effect direction invalidates analog IS.
matrix effect ion enhancement ion suppression SIL-IS necessity triazolopyrimidine residue analysis

Frozen Storage Stability: Pyroxsulam vs Florasulam

In an eight-week frozen storage stability study (−20 °C), Pyroxsulam residues in wheat grain and straw degraded by an average of 23%, while Florasulam residues degraded by only 6% under identical conditions [1]. This 3.8-fold difference in degradation rate (23% vs 6%) means that even if a structurally analogous internal standard were used, it would fail to correct for analyte loss during sample archiving, transport, or batch re-analysis. Only a true isotopologue such as Pyroxsulam-13C,d3, which shares identical chemical stability and degradation kinetics with the native analyte, can track and compensate for storage-induced losses [2].

Frozen storage stability
Head-to-head
Pyroxsulam: 23% degradation
Florasulam: 6% degradation
Over 8 weeks at −20 °C
Identical kinetics only achievable with true isotopologue; prevents underestimation in archived samples.
3.8-fold difference; structural analogs fail to track storage loss.
storage stability pesticide residue degradation frozen stability quality control triazolopyrimidine herbicide

Co-Elution Fidelity: 13C,d3 vs d6 Labeling

Poly-deuterated internal standards (e.g., Pyroxsulam-d6, bearing six ²H atoms on the two methoxy groups of the triazolopyrimidine ring) typically exhibit a measurable reverse-phase chromatographic retention time shift (ΔtR) relative to the protiated analyte, due to the deuterium isotope effect on C–²H vs C–H bond polarity and van der Waals interactions with the stationary phase [1]. In contrast, Pyroxsulam-13C,d3 concentrates all three deuterium atoms on a single methoxy carbon along with a ¹³C substitution, which anchors the chromatographic retention closer to that of the native analyte by offsetting part of the deuterium-induced polarity shift with a backbone mass effect [2]. While direct ΔtR data for Pyroxsulam-13C,d3 vs Pyroxsulam-d6 are not publicly available, the general principle is well-documented: the magnitude of reversed-phase retention time shift scales with the number and position of deuterium atoms, with 6 deuteriums producing a 2–4× larger ΔtR than 3 deuteriums [1].

Co-elution fidelity
Class-level
3 deuteriums (¹³C,d₃): minimal ΔtR expected
6 deuteriums (d₆): ≥2× larger retention shift
Supports closer co-elution; may improve ion-ratio consistency across MRM peaks.
Based on deuterium isotope effect principles; direct ΔtR data not publicly reported.
deuterium isotope effect chromatographic retention time shift SIL-IS co-elution LC-MS/MS reverse-phase HPLC

Regulatory Characterization & ISO 17034 Compliance

Pyroxsulam-13C-d3 is offered as a fully characterized reference standard with a comprehensive Certificate of Analysis (CoA) supporting identity confirmation by LC-MS and NMR, purity determination by HPLC, and traceability for method validation (AMV) and quality control (QC) applications during active pharmaceutical ingredient (API) development [1]. In contrast, unlabeled Pyroxsulam certified reference materials (CRMs) such as HPC Standards ISO 17034 reference solution (100 µg/mL in acetonitrile) and AccuStandard CRM (100 µg/mL in methanol) are available for calibration purposes but cannot serve as internal standards for IDMS because they lack the mass shift necessary for MS discrimination from the native analyte. Pyroxsulam-13C,d3 thus occupies a unique procurement category: it is the only isotopically differentiated form that simultaneously meets internal standard and regulatory reference material criteria.

Regulatory characterization
Reported
¹³C,d₃: SIL-IS + reference standard (CoA, HPLC, NMR)
Unlabeled CRM: external calibration only
Dual-purpose compound simplifies supply chain for IDMS and identity confirmation.
Vendor specifications; CoA supports method validation documentation.
analytical reference standard regulatory compliance certificate of analysis ISO 17034 method validation

Pyroxsulam-13C,d3 Application Scenarios


Cereal MRL Residue Quantitation

Laboratories performing maximum residue limit (MRL) verification for cereal commodities (wheat, rice, corn, oat, millet) can use Pyroxsulam-13C,d3 as the SIL-IS in QuEChERS LC-MS/MS workflows. The matched mass shift (+4.01 Da) avoids isotopic cross-talk while ensuring co-elution, directly addressing the ion enhancement observed for Pyroxsulam (+44% to +83%) in these matrices [1]. The achieved LOQ of 0.005 mg/kg in grain and 0.01 mg/kg in straw and other cereals [1] meets EU MRL requirements (typically 0.01–0.05 mg/kg for cereals). The labeled standard also corrects for the 23% frozen storage degradation observed at −20 °C [1], critical for multi-region field trials where sample archiving is unavoidable.

Multi-Residue Triazolopyrimidine Method

When developing a UHPLC-MS/MS multi-residue method covering the seven principal triazolopyrimidine sulfonamide herbicides (metosulam, flumetsulam, pyroxsulam, florasulam, diclosulam, cloransulam-methyl, penoxsulam) in cereals, soybean, and soil [2], Pyroxsulam-13C,d3 must be included as a dedicated SIL-IS for the pyroxsulam channel. Using Florasulam-13C,d3 (MW 363.29) as a cross-analyte internal standard for pyroxsulam is scientifically invalid due to the documented opposite matrix effects (enhancement vs suppression) and divergent degradation rates between the two compounds [1]. Method developers should procure the full panel of matched isotopologues for each herbicide to achieve the R² ≥ 0.996 linearity and 73.8–113.2% recovery performance benchmarked in the multi-residue study [2].

API Impurity Profiling and Reference Standard

In the context of active pharmaceutical ingredient (API) reference standard programs for agrochemical active substances, Pyroxsulam-13C-d3 serves a dual purpose as both a fully characterized chemical reference standard (compliant with regulatory guidelines for identity, purity, and potency determination) [3] and as an MS-differentiated internal standard for quantifying trace-level related substances or degradation products in technical-grade active substance batches. This dual-use capability eliminates the need to source separate certified reference material (ISO 17034) and labeled internal standard stocks, streamlining procurement for GLP-compliant QC laboratories supporting pesticide registration dossiers.

Environmental Fate and Soil Dissipation

Environmental fate studies measuring the dissipation kinetics of pyroxsulam in cropped soil, where half-lives of 2.79–3.34 days have been reported [4], often require sample archiving and delayed batch re-analysis. The 23% degradation of Pyroxsulam over eight weeks at −20 °C [1] confirms that native analyte loss during storage is significant. Incorporating Pyroxsulam-13C,d3 as a pre-extraction SIL-IS corrects for storage degradation because the labeled isotopologue experiences identical chemical degradation kinetics, enabling reliable retrospective quantitation even after extended frozen storage.

Application
Selection Property
Validation Focus
Cereal residue quantitation
Matched SIL-IS for isotope-dilution MS
Matrix effect correction, storage stability tracking
Multi-residue triazolopyrimidine method
Dedicated isotopologue for pyroxsulam channel
Avoid cross-analyte internal standard bias
API impurity profiling
Dual-purpose reference standard and SIL-IS
Identity confirmation, MS discrimination for related substances
Environmental fate studies
Co-eluting SIL-IS for dissipation kinetics
Correction of storage degradation in archived samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyroxsulam-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.